
3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2138088-88-5 . It has a molecular weight of 165.59 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H9ClFNO/c7-6(10)9-2-1-5(3-8)4-9/h5H,1-4H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Selective Sensing and Fluorophore Development
A notable application involves the development of sensitive materials for detecting specific ions or molecules. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate, synthesized through click chemistry, acts as a selective chemosensor for Al(3+) ions, utilizing internal charge transfer mechanisms for detection. This showcases the compound's utility in designing selective sensors for environmental and biological applications (Maity & Govindaraju, 2010).
Advanced Organic Synthesis
The compound also finds application in the stereoselective synthesis of key intermediates for pharmaceutical compounds. For example, it plays a role in the efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a critical intermediate in producing fluoroquinolone antibiotics targeting respiratory tract infections caused by multidrug-resistant organisms (Lall et al., 2012).
Photoredox Catalysis in Fluorination Reactions
In the context of catalysis, research highlights the utility of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds. This includes the development of new protocols for the introduction of fluoromethyl groups into organic skeletons, which is crucial for synthesizing pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Enhancing Anion Receptor Affinities
Another application involves the synthesis of neutral anion receptors with significantly augmented affinities for anions such as fluoride, chloride, or dihydrogen phosphate. This enhancement is achieved through the strategic incorporation of fluorinated pyrrolidine derivatives, demonstrating the compound's role in creating highly effective sensory materials (Anzenbacher et al., 2000).
properties
IUPAC Name |
3-(fluoromethyl)pyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClFNO/c7-6(10)9-2-1-5(3-8)4-9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBPJEYBUFXSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

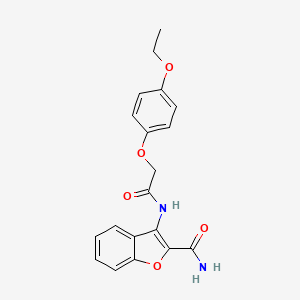
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)
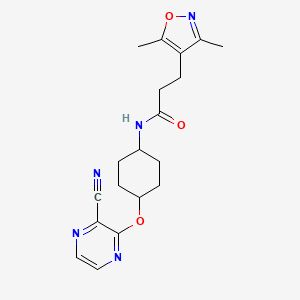
![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)
![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)
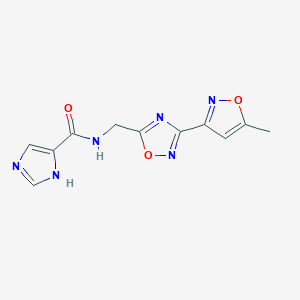
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2859375.png)
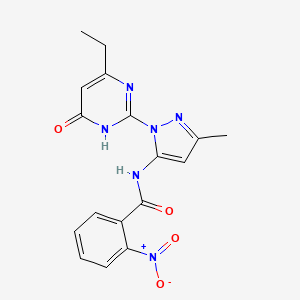
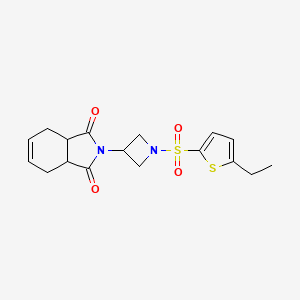
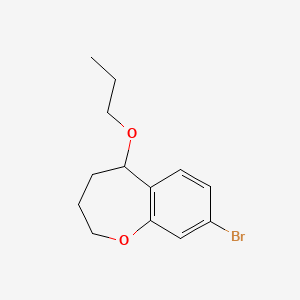
![Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2859382.png)
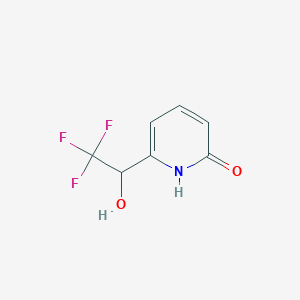
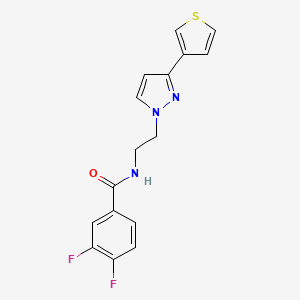
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2859388.png)